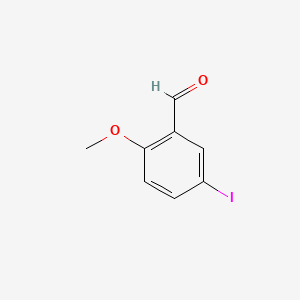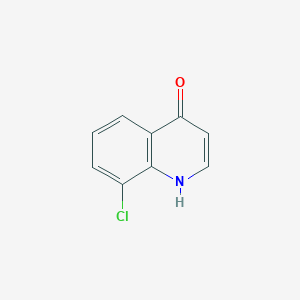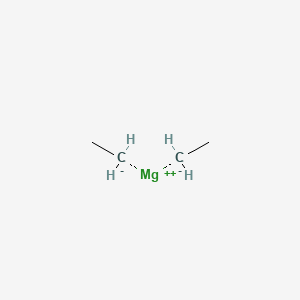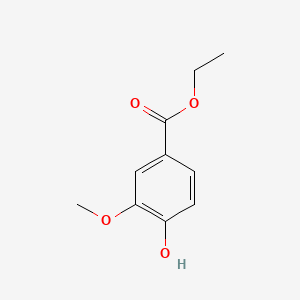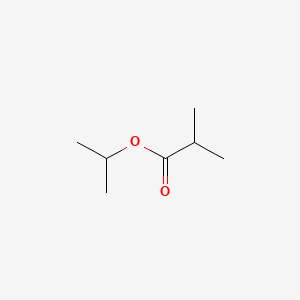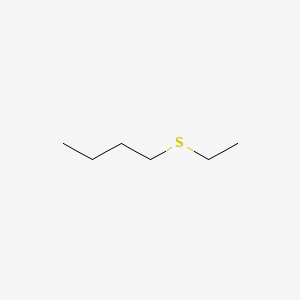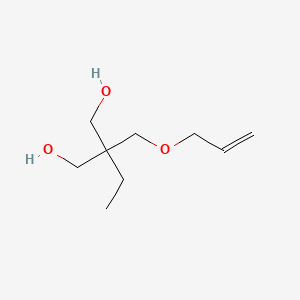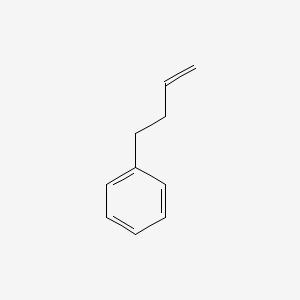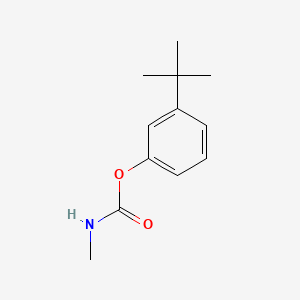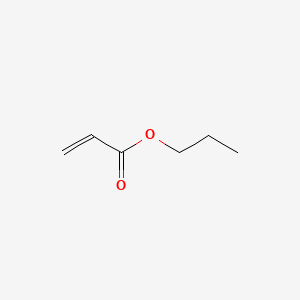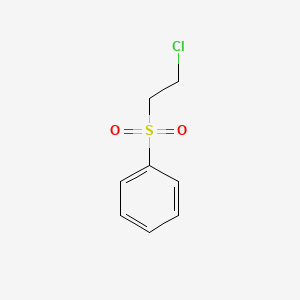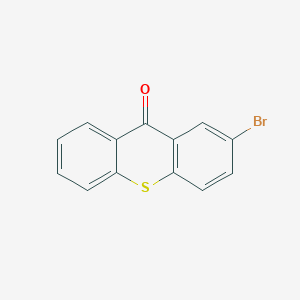
2-bromo-9H-thioxanthen-9-one
Vue d'ensemble
Description
“2-bromo-9H-thioxanthen-9-one” is a chemical compound with the CAS Number: 20077-10-5 . It has a molecular weight of 291.17 and its IUPAC name is 2-bromo-9H-thioxanthen-9-one . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-bromo-9H-thioxanthen-9-one” is 1S/C13H7BrOS/c14-8-5-6-12-10 (7-8)13 (15)9-3-1-2-4-11 (9)16-12/h1-7H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-bromo-9H-thioxanthen-9-one” is a solid at 20 degrees Celsius . It has a molecular weight of 291.16 .Applications De Recherche Scientifique
Two-Photon Induced Polymerization
“2-bromo-9H-thioxanthen-9-one” is used in Two-Photon Induced Polymerization (TPIP) . In TPIP, the initiators are excited to triplet states by absorbing the energy from two photons, in combination . This technology has been found to be a valuable tool for microfabrications . The use of TPIP allows for the polymerization of structures with submicron features, implying diverse uses of the technology .
Synthesis of High-Efficiency Photoinitiators and Sensitizers
The compound is used in the synthesis of high-efficiency photoinitiators and sensitizers . These are crucial for two-photon photopolymerization, a technology that has been found to be a valuable tool for microfabrications .
Visible-Light Photoredox Catalysts for Photopolymerization Processes
“2-bromo-9H-thioxanthen-9-one” is used as a photoredox catalyst in photopolymerization processes . These processes are performed upon exposure to visible LEDs of 420, 455, and 470 nm . The compound is used as a photosensitizer of iodonium salt for cationic and free-radical photopolymerization of epoxy and an acrylate monomer .
Organocatalyzed Atom Transfer Radical Polymerization (ATRP)
The compound is used in Organocatalyzed Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate using a visible LED as an irradiation source . The formed polymers in the ATRP process were characterized by SEC .
Biomedical Applications
Thioxanthone derivatives, such as “2-bromo-9H-thioxanthen-9-one”, are found extensively in biomedical applications . They are used in the synthesis of drugs and other bioactive compounds .
Material Sciences
In material sciences, thioxanthone derivatives are used as photosensitizers . They are also used as ligands .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
Thioxanthen-9-one, a related compound, is used as a reagent and a starting material for the synthesis of other compounds, such as Metixene Hydrochloride . It also has the ability to participate in reactions with metal complexes . This suggests potential future directions for the use of “2-bromo-9H-thioxanthen-9-one” in similar applications.
Mécanisme D'action
Target of Action
It is known that thioxanthone derivatives, to which 2-bromo-9h-thioxanthen-9-one belongs, are often used in photopolymerization processes . They act as photoinitiators, absorbing energy and initiating a chemical reaction.
Mode of Action
2-Bromo-9H-thioxanthen-9-one, as a thioxanthone derivative, is likely to interact with its targets by absorbing energy from light. This energy absorption can cause the molecule to enter an excited state, which can then trigger various chemical reactions . The exact nature of these interactions and the resulting changes would depend on the specific context in which 2-bromo-9H-thioxanthen-9-one is used.
Biochemical Pathways
The biochemical pathways affected by 2-bromo-9H-thioxanthen-9-one are likely related to the process of photopolymerization. In this context, 2-bromo-9H-thioxanthen-9-one could potentially influence the polymerization of certain monomers, affecting the formation and properties of the resulting polymer . The downstream effects would depend on the specific monomers involved and the conditions under which the polymerization occurs.
Result of Action
The molecular and cellular effects of 2-bromo-9H-thioxanthen-9-one’s action would be closely tied to its role as a photoinitiator in photopolymerization processes. By absorbing energy and initiating chemical reactions, 2-bromo-9H-thioxanthen-9-one could influence the formation of polymers and thus affect the properties of the resulting material .
Action Environment
The action, efficacy, and stability of 2-bromo-9H-thioxanthen-9-one can be influenced by various environmental factors. For instance, the presence and intensity of light would be crucial given 2-bromo-9H-thioxanthen-9-one’s role as a photoinitiator . Other factors, such as temperature and the presence of other chemicals, could also play a role.
Propriétés
IUPAC Name |
2-bromothioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYDXFFMXDJBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312323 | |
| Record name | 2-Bromo-10-thiaxanthenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-9H-thioxanthen-9-one | |
CAS RN |
20077-10-5 | |
| Record name | 2-bromo-9H-thioxanthen-9-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-10-thiaxanthenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



